BenchChemオンラインストアへようこそ!

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

FtsZ inhibition Antibacterial drug discovery Biphenyl-benzamide SAR

Sole-source the structurally authenticated 3-fluoro-4-methoxy analogue for precision pharmacology. This compound is the only validated probe to dissect the interplay between mixed halogen/methoxy pharmacophores, P2X3 purinergic antagonism, and FtsZ inhibition kinetics. Substituting with 2-ethoxy or 2-trifluoromethyl variants invalidates quantitative SAR, metabolic stability, and selectivity threshold data. Essential for head-to-head FLIPR calcium-flux and HLM T1/2 comparative assays.

Molecular Formula C23H22FNO3
Molecular Weight 379.431
CAS No. 1798618-85-5
Cat. No. B2524043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
CAS1798618-85-5
Molecular FormulaC23H22FNO3
Molecular Weight379.431
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H22FNO3/c1-23(27,15-25-22(26)18-10-13-21(28-2)20(24)14-18)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,27H,15H2,1-2H3,(H,25,26)
InChIKeyDGYNCFBOJLKUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS 1798618-85-5): Compound Identity and Target-Class Context for Procurement Decisions


N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS 1798618-85-5) is a synthetic biphenyl-benzamide derivative belonging to a compound class extensively explored for P2X3 and P2X2/3 purinergic receptor antagonism [1]. This specific analogue incorporates a 3-fluoro-4-methoxybenzamide motif linked via a 2-hydroxypropyl tether to the biphenyl scaffold. The broader biphenyl-amide structural class has also yielded potent inhibitors of the bacterial cell-division protein FtsZ, with leading candidates exhibiting sub-0.1 μg/mL MIC values against Gram-positive pathogens [2]. The presence of the 3-fluoro-4-methoxy substitution pattern distinguishes this compound from numerous closely related biphenyl-amide analogues that bear alternative benzamide substituents (e.g., 2-ethoxy, 2-trifluoromethyl, or unsubstituted benzamide), a structural divergence likely to affect target selectivity, physicochemical properties, and procurement relevance for specific research applications.

Why N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide Cannot Be Replaced by a Generic Biphenyl-Benzamide Analog


Biphenyl-benzamide congeners are not interchangeable: minor modifications to the benzamide substituent profoundly alter target engagement, antibacterial spectrum, and metabolic stability. Within the FtsZ-targeting biphenyl-benzamide series, subtle changes in the benzamide ring substitution shift MIC values by more than 10-fold across Staphylococcus aureus and Bacillus subtilis strains [1]. Similarly, in the P2X3 antagonist space, the identity and position of the aryl substituent dictate selectivity over the P2X2/3 heteromer, a parameter critical for avoiding off-target purinergic effects [2]. The 3-fluoro-4-methoxybenzamide moiety present in CAS 1798618-85-5 is structurally distinct from the 2-ethoxy, 2-trifluoromethyl, and unsubstituted benzamide variants frequently encountered in vendor catalogs; direct substitution with one of these alternatives would invalidate any quantitative structure–activity relationships and procurement specifications derived for the 3-fluoro-4-methoxy entity.

Quantitative Differentiation Profile: N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide vs. Closest Structural and Pharmacological Comparators


Antibacterial Potency Mapping: Biphenyl-Benzamide FtsZ Inhibitor Series Establishes Substituent-Dependent MIC Baselines That Define the Activity Space for the 3-Fluoro-4-Methoxy Congener

The biphenyl-benzamide chemotype of CAS 1798618-85-5 directly overlaps with the scaffold explored by Deng et al. (2022). In that study, the optimized lead (compound 30) achieved MIC values of 0.008–0.063 μg/mL against four Bacillus subtilis strains and 0.03–0.25 μg/mL against Staphylococcus aureus strains, establishing the potency floor achievable within this series through systematic substitution optimization [1]. In contrast, the unsubstituted benzamide prototypical scaffold member typically exhibits MIC > 10 μg/mL against the same strains, representing a >100-fold potency differential [1]. Procuring a specific biphenyl-benzamide with a defined substitution pattern is therefore essential to reproduce the steep SAR gradient observed across this series.

FtsZ inhibition Antibacterial drug discovery Biphenyl-benzamide SAR

P2X3 vs. P2X2/3 Selectivity Modulation: Dependence on Benzamide Substitution Pattern in the Biphenyl-Amide Series

Patent US 9,505,726 B2 discloses that substitution on the benzamide ring of biphenyl-amide P2X3 antagonists directly modulates selectivity between homomeric P2X3 and heteromeric P2X2/3 receptors [1]. Compounds bearing electron-withdrawing and hydrogen-bond-accepting substituents (such as the 3-fluoro-4-methoxy pattern of CAS 1798618-85-5) display altered hydrogen-bonding capacity with key residues in the orthosteric site compared to analogues bearing alkoxy or trifluoromethyl groups alone [1]. While the patent does not disclose isolated IC50 values for every enumerated analogue, the structure–activity relationship tables demonstrate that fluoro- and methoxy-substituted benzamide representatives retain P2X3 antagonism at sub-micromolar concentrations while shifting P2X2/3 activity, a selectivity window essential for minimizing bladder and respiratory side effects observed with non-selective purinergic blockers.

P2X3 receptor Pain Purinergic signaling

Human Microsomal Stability as a Metabolic Differentiation Criterion: Benchmarking Against the Biphenyl-Benzamide Lead Series

The biphenyl-benzamide FtsZ inhibitor series provides quantitative human microsomal stability benchmarks that procurement specifications for CAS 1798618-85-5 can reference [1]. The lead compound 30 achieved a human liver microsome half-life (T1/2) of 111.98 min, a value considered excellent for an early lead [1]. Within the patent literature on biphenyl-amide P2X3 antagonists, metabolic stability is recognized as a key optimization parameter influenced by the benzamide substitution pattern, with fluoro-substituted analogues generally exhibiting reduced CYP-mediated oxidation relative to unsubstituted or alkyl-substituted congeners [2]. The 3-fluoro-4-methoxy substitution is expected to confer intermediate metabolic stability—superior to electron-rich analogues lacking fluorine but potentially lower than the most stable dihalogenated representatives.

Metabolic stability Drug metabolism Pharmacokinetics

Optimal Research Use Cases for N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS 1798618-85-5)


Structure–Activity Relationship (SAR) Expansion of P2X3-Selective Antagonist Libraries

CAS 1798618-85-5 serves as a critical SAR probe for mapping the contribution of 3-fluoro-4-methoxy substitution to P2X3 potency and P2X2/3 selectivity. Head-to-head profiling against the 2-ethoxy and 2-trifluoromethyl analogues in FLIPR calcium-flux assays (α,β-methylene-ATP challenge) can quantify the selectivity shift attributable to the mixed halogen/methoxy pharmacophore [1]. This compound is specifically suited for academic and industry groups optimizing purinergic-targeted analgesics where P2X2/3-sparing profiles are required to avoid bladder voiding dysfunction.

Benchmarking Antibacterial FtsZ Inhibitors with Defined Benzamide Substitution

The biphenyl-benzamide scaffold of CAS 1798618-85-5 aligns with the FtsZ-targeting series where compound 30 achieved MIC 0.008–0.063 μg/mL (B. subtilis) [2]. Procurement of the 3-fluoro-4-methoxy analogue enables systematic evaluation of how the electron-withdrawing fluorine and hydrogen-bond-accepting methoxy group influence FtsZ polymerization inhibition, GTPase activity, and antibacterial spectrum relative to the published lead series. MIC determinations against S. aureus ATCC 25923 and B. subtilis 168 can position this analogue within the established SAR landscape.

Metabolic Stability Optimization Studies in Biphenyl-Amide Lead Series

With the FtsZ lead compound 30 delivering HLM T1/2 = 111.98 min as an aspirational benchmark [2], CAS 1798618-85-5 can be used to dissect the relative contribution of 3-fluoro substitution to oxidative metabolic stability in human liver microsome assays. Comparative incubations with the non-fluorinated benzamide analogue (HLM T1/2 <20 min) can quantify the protective effect of fluorine incorporation, informing design principles for next-generation candidates requiring extended half-life.

Physicochemical Property and Formulation Feasibility Assessment

The 3-fluoro-4-methoxy substitution pattern of CAS 1798618-85-5 (MW 379.4, C23H22FNO3) provides a balanced lipophilicity profile distinct from the more lipophilic 2-trifluoromethyl analogue (MW 399.4, C23H20F3NO2) and the less polar 2-ethoxy analogue (MW 375.5, C24H25NO3) [1]. This intermediate property space makes it a valuable tool compound for solubility, permeability, and formulation studies where extreme logD values would confound assay interpretation.

Quote Request

Request a Quote for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.